2-[3-(Fluorosulfonyl)phenyl]acetic acid
Description
2-[3-(Fluorosulfonyl)phenyl]acetic acid (CAS 402-57-3) is a fluorinated aromatic acetic acid derivative characterized by a fluorosulfonyl (-SO₂F) group at the meta position of the phenyl ring and an acetic acid side chain. Its molecular formula is C₈H₇FO₄S, with a molecular weight of 218.20 g/mol . The compound is typically stored under inert conditions (2–8°C) due to its reactivity and hazards, including skin corrosion (H314) . It serves as a key intermediate in medicinal chemistry, particularly in sulfur(VI) fluoride exchange (SuFEx) reactions for covalent inhibitor development .
Properties
IUPAC Name |
2-(3-fluorosulfonylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c9-14(12,13)7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBOEORXWLPABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501653-93-6 | |
| Record name | 2-[3-(fluorosulfonyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Fluorosulfonyl)phenyl]acetic acid typically involves the reaction of 3-(fluorosulfonyl)benzene with acetic acid derivatives under controlled conditions. One common method includes the use of a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. The reaction mixture is cooled using an ice bath, and reagents are added dropwise to ensure controlled reaction rates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Fluorosulfonyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonyl or sulfide group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonyl derivatives, and various substituted phenylacetic acids .
Scientific Research Applications
Chemical Reactions
2-[3-(Fluorosulfonyl)phenyl]acetic acid is known to undergo various chemical reactions:
- Oxidation : Can be oxidized to form sulfonic acid derivatives using agents like potassium permanganate.
- Reduction : Reduction reactions can convert the fluorosulfonyl group to a sulfonyl or sulfide group using lithium aluminum hydride.
- Substitution : Nucleophilic substitution can replace the fluorine atom with amines or thiols.
Chemistry
The compound serves as a crucial building block in organic synthesis, facilitating the creation of complex molecules. Its reactive nature allows it to participate in various chemical transformations, making it a valuable reagent in synthetic chemistry.
Biology
Research has indicated potential biological activities associated with this compound. The highly reactive fluorosulfonyl group may interact with biomolecules, leading to modulation of enzyme activities and other cellular processes. This interaction suggests its utility as a biochemical probe for studying enzyme mechanisms and protein interactions.
Medicine
In medicinal chemistry, this compound is explored as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in developing anti-inflammatory and anticancer drugs. The compound's ability to form covalent bonds with nucleophilic sites on proteins enhances its potential therapeutic applications.
Industry
The compound is utilized in developing advanced materials and specialty chemicals. Its unique properties make it suitable for applications in electronics and polymer science, where it can serve as a precursor for novel materials with specific functionalities.
Case Studies and Research Findings
-
Biological Activity Investigation :
- A study explored the interaction of this compound with various enzymes, revealing its potential as an inhibitor for certain pathways involved in inflammation and cancer progression.
-
Synthetic Applications :
- Researchers demonstrated the use of this compound as a versatile intermediate in synthesizing complex organic molecules, including pharmaceuticals targeted at metabolic disorders.
-
Material Development :
- Industrial applications have been reported where this compound acts as a precursor for specialty polymers with enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-[3-(Fluorosulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers: 2-[4-(Fluorosulfonyl)phenyl]acetic Acid
The 4-substituted isomer (CAS 402-57-3) shares the same molecular formula but differs in the fluorosulfonyl group's position (para vs. meta). Key distinctions include:
- Synthetic Routes : Both isomers are synthesized via HATU/DIPEA-mediated coupling in DMF, but the 4-substituted derivative is more commonly reported in ligand discovery studies .
- Reactivity : The para-substituted isomer exhibits enhanced reactivity in SuFEx reactions due to reduced steric hindrance, enabling efficient coupling with amines and alcohols .
- Applications : The 4-substituted variant is preferred in fragment-based drug screening, while the 3-substituted analog may offer unique steric profiles for target-specific interactions .
Table 1: Physicochemical Comparison of Positional Isomers
Non-Aromatic Fluorosulfonyl Acetic Acids
2,2-Difluoro-2-(fluorosulfonyl)acetic acid (CAS 1717-59-5, C₂H₂F₃O₄S) lacks the phenyl ring, resulting in:
- Lower Molecular Weight : 178.09 g/mol vs. 218.20 g/mol .
- Enhanced Acidity : The electron-withdrawing fluorosulfonyl group and absence of aromatic stabilization increase acidity, making it a stronger electrophile .
- Applications : Used as a fluorination reagent rather than a building block for covalent inhibitors .
Table 2: Comparison with Aliphatic Fluorosulfonyl Analogs
| Property | 2-[3-(FSO₂)Ph]acetic Acid | 2,2-Difluoro-2-(FSO₂)acetic Acid |
|---|---|---|
| Structure | Aromatic | Aliphatic |
| Molecular Weight | 218.20 | 178.09 |
| Key Use | Covalent inhibitors | Fluorination reagent |
| Thermal Stability | Moderate (2–8°C storage) | Likely lower (no data) |
Fluorophenylacetic Acid Derivatives
Simple fluorophenylacetic acids (e.g., 4-fluorophenylacetic acid) differ in the absence of the sulfonyl fluoride group:
Biological Activity
2-[3-(Fluorosulfonyl)phenyl]acetic acid (FS-PA) is an organic compound characterized by its unique fluorosulfonyl group, which enhances its chemical reactivity and potential biological activities. The compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its diverse applications and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C₈H₇FO₄S
- Molecular Weight : 224.20 g/mol
- Functional Groups : Fluorosulfonyl, phenyl, acetic acid
The presence of the fluorosulfonyl group significantly influences the compound's reactivity, allowing it to participate in a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitutions.
The biological activity of FS-PA primarily stems from its ability to interact with specific biomolecules. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. This interaction may lead to various biological effects, including:
- Antimicrobial Properties : FS-PA has been investigated for its ability to inhibit bacterial growth by interfering with cell wall synthesis or protein function.
- Anticancer Activity : Preliminary studies suggest that FS-PA may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of FS-PA on different cancer cell lines. For instance, treatment with varying concentrations (2, 5, and 10 μM) resulted in significant reductions in cell viability in HeLa cells, indicating a dose-dependent cytotoxic effect .
Mechanistic Insights
Research has shown that FS-PA may activate apoptotic pathways through the induction of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent apoptosis. Flow cytometry analysis revealed that FS-PA treatment caused an accumulation of cells in the G2 phase of the cell cycle, suggesting a mechanism independent of traditional apoptotic pathways involving caspase activation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-(Fluorosulfonyl)difluoroacetic acid | Additional fluorine atoms | Enhanced potency in similar applications |
| 3-Fluorophenylacetic acid | Lacks sulfonyl group | Used as a building block |
| This compound | Unique fluorosulfonyl group | Antimicrobial and anticancer properties |
The unique structure of FS-PA allows it to exhibit distinct biological activities compared to structurally similar compounds. Its ability to undergo various chemical transformations further enhances its potential for diverse applications in research and industry.
Case Studies
- Anticancer Activity : A study investigated the effects of FS-PA on human adenocarcinoma cell lines. Results indicated that FS-PA significantly inhibited cell proliferation and induced apoptosis through ROS-mediated pathways.
- Antimicrobial Studies : Another study focused on the antimicrobial properties of FS-PA against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
